![molecular formula C9H8N2O B1591923 4-Methyl-1H-indazole-3-carbaldehyde CAS No. 885518-88-7](/img/structure/B1591923.png)
4-Methyl-1H-indazole-3-carbaldehyde
Overview
Description
“4-Methyl-1H-indazole-3-carbaldehyde” is a derivative of indazole . Indazole derivatives are gaining attention in medicinal chemistry as they are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .
Synthesis Analysis
The synthesis of indazoles has been a subject of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives involves the nitrosation of indoles in a slightly acidic environment .
Molecular Structure Analysis
The molecular structure of “4-Methyl-1H-indazole-3-carbaldehyde” is similar to that of 1H-indazole-3-carboxaldehyde, with a methyl group attached to the indazole ring .
Chemical Reactions Analysis
Indazole derivatives, including “4-Methyl-1H-indazole-3-carbaldehyde”, are known to undergo various chemical reactions. For instance, they can participate in multicomponent reactions (MCRs) to form complex molecules .
Scientific Research Applications
Analgesic Activity
Indazole derivatives have been found to exhibit excellent analgesic activity. For instance, they have shown effectiveness in mechanical hyperalgesia induced by complete Freund’s adjuvant (CFA) and in diabetic neuropathy induced by streptozocin models .
Antineoplastic Activity
New 3-amino-N-phenyl-1H-indazole-1-carboxamides, a class of indazole derivatives, have been synthesized and evaluated for their in vitro antineoplastic activity against clinically isolated human cancer cell lines .
Aldose Reductase Inhibition
Indole-3-carbaldehyde derivatives, which share a core structure with 4-Methyl-1H-indazole-3-carbaldehyde, have been evaluated as aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitors. These enzymes are therapeutic targets for the treatment of diabetic complications .
Sustainable Multicomponent Reactions
1H-indole-3-carbaldehyde has been used in sustainable multicomponent reactions to assemble pharmaceutically interesting scaffolds, highlighting its potential in green chemistry applications .
Synthetic Approaches
Recent synthetic approaches to indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and solvent-free synthesis methods. These strategies are relevant for the synthesis of various indazole compounds, including 4-Methyl-1H-indazole-3-carbaldehyde .
Mechanistic Studies in Cyclization
Studies on the synthesis of 1H-indazole have led to the proposal of a new hydrogen bond propelled mechanism suitable for similar cyclizations. This research could be applicable to the synthesis and understanding of 4-Methyl-1H-indazole-3-carbaldehyde .
Mechanism of Action
Target of Action
Indazole-containing compounds have been known to target a variety of enzymes and receptors, playing a significant role in various biological processes .
Mode of Action
It’s known that indazole derivatives can inhibit, regulate, and modulate the activity of their targets, leading to changes in cellular functions .
Biochemical Pathways
Indazole derivatives have been associated with a wide range of biochemical pathways, influencing various downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Indazole derivatives have been known to exhibit a variety of biological activities, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indazole derivatives .
Safety and Hazards
The safety data sheet for a similar compound, 1H-indazole-3-carboxaldehyde, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation and serious eye irritation. It is recommended to wear personal protective equipment and ensure adequate ventilation when handling this compound .
Future Directions
Indazole derivatives are drawing more attention in medicinal chemistry, particularly for the design of kinase inhibitors . Therefore, the future research directions for “4-Methyl-1H-indazole-3-carbaldehyde” could involve exploring its potential applications in medicinal chemistry and pharmaceuticals .
properties
IUPAC Name |
4-methyl-2H-indazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-3-2-4-7-9(6)8(5-12)11-10-7/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSFCZVZLYMYEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NNC(=C12)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610282 | |
Record name | 4-Methyl-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1H-indazole-3-carbaldehyde | |
CAS RN |
885518-88-7 | |
Record name | 4-Methyl-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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